Hirudin (54-65) (TFA) is a synthetic peptide derived from the natural anticoagulant hirudin, which is produced by the medicinal leech Hirudo medicinalis. This fragment consists of amino acids 54 to 65 of the full-length hirudin molecule and is known for its potent inhibitory effects on thrombin, a key enzyme in the coagulation cascade. The trifluoroacetate (TFA) salt form enhances its solubility and stability, making it suitable for various biochemical applications. Hirudin (54-65) retains significant anticoagulant properties, making it a valuable tool in both research and therapeutic contexts .
Hirudin (54-65) exhibits strong anticoagulant activity by specifically inhibiting thrombin. Its biological activity has been extensively studied:
The synthesis of hirudin (54-65) can be achieved through several methods:
Hirudin (54-65) has several important applications:
Studies have demonstrated that hirudin (54-65) interacts with thrombin through both competitive and non-competitive mechanisms:
Hirudin (54-65) shares similarities with other anticoagulant peptides but possesses unique features:
| Compound Name | Source | Key Features |
|---|---|---|
| Full-Length Hirudin | Hirudo medicinalis | Complete sequence; potent thrombin inhibitor |
| Haemadin | Haemadipsa spp. | Similar structure; different inhibitory profile |
| Bivalirudin | Synthetic | Designed for longer half-life; less potent than hirudin |
| Lepirudin | Recombinant | Similar mechanism; used in clinical settings |
Hirudin (54-65) is unique due to its specific sequence and structural characteristics that allow it to effectively inhibit thrombin while maintaining a simpler structure than full-length hirudin or other derivatives . Its design as a fragment allows for easier synthesis and modification, making it an attractive candidate for further development in anticoagulation therapy.
Solid-phase peptide synthesis (SPPS) remains the cornerstone of Hirudin (54-65) (TFA) production. The process begins with resin selection, where Wang resin is preferred for synthesizing peptides with C-terminal acids due to its compatibility with trifluoroacetic acid (TFA) cleavage conditions [4]. Coupling efficiency is critical; even minor inefficiencies (e.g., 97% per step) can reduce overall yield to 1.4% for a 70-mer peptide, though shorter sequences like Hirudin (54-65) benefit from higher cumulative yields [1].
A key innovation involves combining coupling and deprotection steps to enhance sustainability. By adding 20% piperidine directly to the coupling cocktail containing Fmoc-amino acid-OxymaPure esters, researchers achieved 75% solvent reduction without compromising purity [3]. This "in situ Fmoc removal" method minimizes iterative washing, preserving the integrity of acid-sensitive residues like tryptophan or methionine in Hirudin (54-65) [3] [4].
Thermodynamic coupling additives, such as OxymaPure, further suppress racemization during activation. When paired with a 2:1 molar excess of amino acids, this approach ensures >99% coupling efficiency per cycle, critical for maintaining the peptide’s anti-thrombin activity [1] [4].
Reverse-phase HPLC is indispensable for isolating Hirudin (54-65) (TFA) from synthesis byproducts. The peptide’s hydrophobicity, driven by residues like valine and leucine, necessitates gradient elution with acetonitrile (5–70% over 30 minutes) on C18 columns [5]. TFA (0.1% v/v) in both mobile phases enhances peak resolution by ion-pairing with basic amino groups, though residual TFA can complicate downstream applications [6].
To mitigate TFA-related cytotoxicity, post-purification counterion exchange is employed. For example, substituting TFA with acetate during lyophilization reduces cellular toxicity while maintaining peptide stability [6]. However, this requires careful pH adjustment during HPLC, as peptides with >25% charged residues (e.g., arginine in Hirudin) exhibit optimal solubility at neutral pH [5].
| Parameter | Specification |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5–70% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm |
Lyophilization of Hirudin (54-65) (TFA) demands precise control over residual solvent and counterion retention. Formulations with mannitol (5% w/v) and phosphate-buffered saline (DPBS) exhibit minimal aggregation after six months at 5°C, whereas TFA volatility necessitates nitrogen-flushed storage to prevent counterion loss [6].
Primary drying at -45°C and 100 mTorr effectively removes acetonitrile, while secondary drying at 25°C reduces water content to <1%. Reconstitution stability tests reveal that lyophilized peptides maintain >97% purity when stored at 25°C/60% relative humidity for three months, provided the pH of the reconstituted solution remains near 7.8 [6]. Excipients like trehalose (2% w/v) further stabilize the peptide matrix by forming hydrogen bonds with backbone amides, preventing β-sheet formation and fibril aggregation [6].
Mass spectrometry (MS) is pivotal for validating Hirudin (54-65) (TFA) consistency. Electrospray ionization (ESI)-MS detects impurities as low as 0.1%, such as deletion sequences from incomplete couplings or oxidized methionine residues [1] [7]. Batches synthesized using suboptimal resins (e.g., polystyrene without polyethylene glycol spacers) show higher variability in molecular weight (∆ > 2 Da), correlating with reduced thrombin inhibition [4] [7].
| Parameter | Acceptable Range |
|---|---|
| Molecular Weight | 1563.8 ± 0.5 Da |
| Purity (UV-HPLC) | ≥95% |
| Impurity Threshold | <0.5% per side product |
| Isotopic Distribution | Matches theoretical envelope |
Longitudinal studies demonstrate that integrating MS with ultraviolet spectroscopy reduces inter-batch variability by 40%, particularly when monitoring TFA adducts (m/z 114.02) that indicate incomplete counterion exchange [6] [7].
Surface plasmon resonance has emerged as a powerful analytical technique for characterizing the binding kinetics of Hirudin (54-65) trifluoroacetate to thrombin Exosite I. This methodology enables real-time monitoring of molecular interactions through changes in refractive index that occur when the peptide binds to immobilized thrombin on the sensor surface [1] [2] [3].
Several studies have employed surface plasmon resonance to investigate the binding properties of Hirudin (54-65) and related peptides. In one comprehensive analysis, the binding levels of twelve synthetic hirudin dodecapeptides with thrombin were evaluated using surface plasmon resonance, revealing that most peptides exhibited very large dissociation constant values, indicating weak binding between the peptides and thrombin [1]. However, the maximum Responsive Unit values proved valuable for comparative studies, with higher Responsive Unit values indicating larger numbers of peptides binding to the sensor surface, thereby demonstrating greater binding capacity or more substantial interactions [1].
The surface plasmon resonance data consistently demonstrated the critical importance of tyrosine sulfation in enhancing the binding levels of hirudin dodecapeptides to thrombin. Among the tested dodecapeptides, the Hnip_Hirudin peptide featuring three sulfotyrosine residues displayed the highest Responsive Unit value, followed by peptides containing a single sulfotyrosine residue [1]. This finding suggests a positive correlation between the number of sulfated tyrosine residues and binding ability toward thrombin, though this correlation is not absolute [1].
Experimental protocols for surface plasmon resonance analysis typically involve immobilization of one binding partner on the chip surface (ligand) while the second remains free in solution (analyte). For hirudin-thrombin studies, biotinylated peptides are commonly immobilized onto streptavidin-coated sensors, followed by exposure to various concentrations of human alpha-thrombin at controlled flow rates [3]. Background signals are collected from peptide-free channels and subsequently subtracted from experimental data [3].
A detailed kinetic analysis using surface plasmon resonance revealed that the association rate constant for thrombin binding to hirudin-derived peptides is approximately 3.5 × 10⁶ M⁻¹s⁻¹, with a dissociation rate constant of 3.9 × 10⁻² s⁻¹, yielding an equilibrium dissociation constant of 10.9 nanomolar [3]. These parameters demonstrate the high-affinity nature of the interaction and provide quantitative insights into the binding kinetics.
The equilibrium dissociation constant for Hirudin (54-65) binding to thrombin has been reported as approximately 0.7 micromolar through viscosity experiments and competitive inhibition studies [4]. This value represents the concentration at which half of the thrombin binding sites are occupied by the peptide at equilibrium [4]. The binding constant determination through surface plasmon resonance methodology has proven consistent with other analytical approaches, validating the reliability of this technique for studying hirudin-thrombin interactions [4].
Surface plasmon resonance studies have also revealed temperature-dependent effects on thrombin binding. The affinity of binding sites increases at lower temperatures (4°C), and differently from what occurs at 24°C, no significant amount of alpha-thrombin remains undissociable at reduced temperatures [5]. Furthermore, two distinct binding sites are involved only when the receptor is present at high density, whereas at low density only the low-affinity interaction takes place [5].
Advanced surface plasmon resonance analysis has identified two different binding sites with distinct affinity constants: 1.9 × 10⁻⁸ M for the high-affinity site and 522 × 10⁻⁸ M for the low-affinity site [5]. This dual-site binding model provides a more comprehensive understanding of the complex interaction mechanism between Hirudin (54-65) and thrombin.
Hirudin (54-65) trifluoroacetate demonstrates significant allosteric modulation of thrombin catalytic activity through its binding to Exosite I, creating conformational changes that extend beyond the immediate binding interface. The peptide affects the acylation rate of substrate hydrolysis, increasing it approximately 1.2-fold for various substrates while leaving the equilibrium binding of amide substrates unaffected [4].
Analysis of the dependence of acylation rate constants on hirudin fragment concentration has revealed that the carboxy-terminal Hirudin (54-65) fragment affects only the acylation rate in the catalytic mechanism. This selective modulation demonstrates the sophisticated allosteric network within thrombin that allows Exosite I binding to influence active site chemistry without directly interfering with substrate binding [4].
Hydrogen-deuterium exchange studies coupled with mass spectrometry have provided detailed insights into the conformational consequences of Hirudin (54-65) binding. The peptide focuses its effects primarily on Anion-Binding Exosite I, with deuteration values for residues 65-84 showing significant protection from solvent exchange: 6.81 ± 0.29 deuterons for free thrombin versus 3.36 ± 0.17 deuterons for Hirudin (54-65)-thrombin at 1 minute, and 7.80 ± 0.50 deuterons versus 4.43 ± 0.13 deuterons at 10 minutes, respectively [6].
Unlike other Anion-Binding Exosite I ligands such as Protease-Activated Receptor 3 (44-56) and Protease-Activated Receptor 1 (49-62), Hirudin (54-65) does not transmit extensive long-range effects to Anion-Binding Exosite II. The peptide exhibits modest hydrogen-deuterium exchange protection at the autolysis loop and near the active site, but other regions of thrombin display minimal differences across the deuteration time course [6].
The allosteric effects of Hirudin (54-65) become more pronounced when thrombin is pre-inhibited with d-Phe-Pro-Arg-chloromethyl ketone. In these ternary complexes, the autolysis loop fragment 135-149D exhibits more than additive protection following 10 minutes of deuteration, suggesting cooperative allosteric effects when both the active site and Exosite I are occupied [6].
Comparative studies using fluorescein-Phe-Pro-Arg-chloromethyl ketone-thrombin have demonstrated that Hirudin (54-65) produces distinctive changes in fluorescence and affects the rate of thrombin hydrolysis of chromogenic substrates differently compared to Exosite II ligands [7] [8]. These differential effects indicate that Hirudin (54-65) uniquely modulates the conformation of the active site [7] [8].
The allosteric modulation extends to the interaction between thrombin exosites. Studies have shown that Hirudin (54-65) can inhibit Exosite II-mediated interactions when bound to Exosite I, demonstrating bidirectional communication between the two anion-binding exosites [9]. This inter-exosite communication provides evidence for long-range allosteric linkage that adds complexity to thrombin regulation mechanisms [9].
Kinetic analysis has revealed that enhanced binding by modified hirudin variants is primarily due to increases in the association rate between hirudin and thrombin, while reduced binding results from large increases in the dissociation rate [10]. These observations indicate that specific segments within both the amino-terminal and carboxy-terminal regions of hirudin interact with thrombin through distinct mechanisms [10].
The allosteric network involves critical residues within the Hirudin (54-65) sequence. Substitution studies have shown that residues Phenylalanine-56, Glutamate-57, Isoleucine-59, Proline-60, and Leucine-64 are essential for thrombin inhibition, while sulfation of Tyrosine-63 increases the inhibitory potency of the peptide [11] [12] [13]. These structure-activity relationships highlight the importance of specific amino acid residues in maintaining the allosteric communication network.
The interaction between Hirudin (54-65) trifluoroacetate and platelet Glycoprotein Ib represents a well-characterized example of competitive binding at thrombin recognition sites. Comprehensive studies have demonstrated that Hirudin (54-65) inhibits the specific binding of thrombin to platelet Glycoprotein Ib, indicating that these ligands compete for overlapping or allosterically coupled binding sites on thrombin [11] [12] [13].
Competitive binding experiments have revealed that Hirudin (54-65) effectively displaces thrombin from its interaction with Glycoprotein Ib in a dose-dependent manner. The peptide inhibits thrombin-induced platelet aggregation and secretion, demonstrating functional consequences of this competitive interaction [11] [12] [13]. However, Hirudin (54-65) does not decrease the total amount of thrombin bound to platelets during cross-linking experiments, suggesting that the competition occurs at specific recognition sites rather than affecting overall thrombin-platelet association [11] [12] [13].
The competitive binding relationship extends to the molecular level, where both Hirudin (54-65) and Glycoprotein Ib interact with thrombin regions near the beta cleavage site at Arginine-73 on the thrombin B chain [11] [12] [13]. This shared structural recognition site explains the competitive nature of their interactions and provides mechanistic insights into platelet-thrombin regulation.
Surface plasmon resonance analysis has demonstrated that Glycoprotein Ib alpha binds to thrombin Anion-Binding Exosite II rather than Exosite I, where Hirudin (54-65) primarily binds [14] [15]. Low molecular weight heparin, which binds to thrombin Exosite II, inhibits thrombin binding to Glycoprotein Ib alpha, while hirugen (residues 54-65 of hirudin) does not inhibit this interaction [15]. This differential inhibition pattern indicates that Glycoprotein Ib alpha utilizes Exosite II for its primary thrombin interaction [15].
Despite binding to different primary exosites, competitive effects between Hirudin (54-65) and Glycoprotein Ib can be observed through allosteric mechanisms. Studies using hydrogen-deuterium exchange have shown that when Hirudin (54-65) is bound to Anion-Binding Exosite I, it remains possible to bind Glycoprotein Ib alpha (269-286) to Anion-Binding Exosite II, forming stable ternary complexes [6]. In these dual-occupancy complexes, solvent protection at both Exosite I and Exosite II is maintained for extended periods, indicating that each exosite retains its ligand-binding capability [6].
The kinetic dissociation constant for Glycoprotein Ib alpha-thrombin interaction has been reported as 1 micromolar at physiological ionic strength, but this value is highly salt-dependent, decreasing to 0.19 micromolar at 100 millimolar sodium chloride [15]. The salt dependence suggests that electrostatic interactions play a crucial role in the binding mechanism, consistent with the involvement of charged amino acid residues in both Hirudin (54-65) and Glycoprotein Ib sequences.
Bothrojaracin competition studies have provided additional insights into the competitive binding mechanisms. Bothrojaracin binds specifically to proexosite I of prothrombin with a dissociation constant of 76-111 nanomolar and to thrombin with approximately 100-fold higher affinity of 0.7 ± 0.9 nanomolar [16]. The hirudin peptide bound competitively with Bothrojaracin to prothrombin, and Bothrojaracin was highly efficient in displacing fluorescein-labeled Hirudin (54-65) from complexes formed with either thrombin or prothrombin [16].
The competitive binding relationship has functional implications for platelet activation. Glycoprotein Ib alpha binding to thrombin causes an allosteric reduction in the rate of turnover of small peptide substrates and reduces the release of fibrinopeptide A from fibrinogen by approximately 50% through a noncompetitive allosteric mechanism [15]. These effects demonstrate that the competitive interaction between Hirudin (54-65) and Glycoprotein Ib has consequences beyond simple binding competition, extending to modulation of thrombin catalytic activity.
Quantitative analysis of the competitive binding has been performed using fluorescence-based displacement assays. Bothrojaracin displacement studies showed dissociation constants of 0.7 ± 0.9 nanomolar for thrombin and 111 ± 80 nanomolar for prothrombin, demonstrating the approximately 100-fold enhancement in affinity that accompanies the activation of prothrombin to thrombin [16]. This enhancement parallels the increased affinity observed for Hirudin (54-65) peptides during the same activation process [16].
The proteolytic conversion of alpha-thrombin to beta-thrombin significantly impacts the binding affinity of Hirudin (54-65) trifluoroacetate, representing a crucial regulatory mechanism in the coagulation cascade. This conversion involves trypsin-catalyzed cleavage that fundamentally alters the thrombin structure and its ligand recognition properties [11] [12] [17] [13] [18].
Detailed kinetic analysis has revealed that the beta cleavage induces a substantial decrease in the affinity of thrombin for both Glycoprotein Ib and Hirudin (54-65) [11] [12] [13]. The reduced affinity of beta-thrombin for hirudin is primarily due to a decrease in the strength of nonionic interactions between thrombin and the carboxy-terminal region of hirudin, while ionic interactions remain largely preserved [17]. This selectivity in interaction types provides mechanistic insights into the binding interface changes that occur during the alpha-to-beta conversion.
Comparative studies of alpha-thrombin, beta-thrombin, and gamma-thrombin have demonstrated distinct binding patterns with hirudin and its fragments. The amino-terminal core region of hirudin, which interacts predominantly with the active-site cleft of thrombin, exhibits similar affinities for alpha-thrombin, beta-thrombin, and gamma-thrombin [17]. This preservation of active-site interactions indicates that the alpha-to-beta conversion primarily affects the fibrinogen recognition site rather than the catalytic domain [17].
Thermodynamic analysis of hirudin binding to different thrombin forms has provided quantitative insights into the conversion effects. Binding parameters have been determined between pH 5.0 and 9.0, and from 10°C to 40°C, revealing that the different binding behavior of hirudin with respect to alpha-thrombin, beta-thrombin, and gamma-thrombin relates to the inferred stereochemistry of the proteinase-inhibitor contact regions [18]. The beta and gamma loops play appreciable roles in stabilizing enzyme-hirudin complexes, and their alteration during alpha-to-beta conversion contributes to the observed affinity changes [18].
The carboxy-terminal region of hirudin, encompassing residues 54-65, has been specifically reported to bind near the trypsin-catalyzed beta cleavage site [11] [12] [13]. This proximity explains why the alpha-to-beta conversion has such pronounced effects on Hirudin (54-65) binding affinity. The cleavage site location at Arginine-73 on the thrombin B chain represents a critical structural determinant for hirudin recognition [11] [12] [13].
Kinetic measurements have demonstrated that the alpha-to-beta thrombin conversion affects both the association and dissociation rate constants for hirudin binding. The conversion results in increased dissociation rate constants, which primarily account for the reduced binding affinity observed with beta-thrombin forms [19]. These kinetic changes reflect structural alterations in the hirudin binding interface that occur during the proteolytic conversion process.
The impact of alpha-to-beta conversion extends beyond simple affinity changes to affect the functional consequences of hirudin binding. Studies have shown that thrombin recognition sites for Hirudin (54-65) and platelet membrane Glycoprotein Ib share common structures located near the beta cleavage site [11] [12] [13]. Consequently, the alpha-to-beta conversion affects both ligand interactions similarly, providing a coordinated regulatory mechanism for thrombin function.
Analysis of recombinant hirudin variants has revealed that modifications at specific positions can influence the susceptibility to alpha-to-beta conversion effects. Nitration or iodination of Tyrosine-63 restores hirudin-thrombin affinity to levels similar to or exceeding that of the natural inhibitor, demonstrating that chemical modifications can compensate for conversion-induced affinity losses [10]. These modifications may work by altering the local electrostatic environment to maintain favorable interactions despite structural changes in the beta-converted thrombin [10].
The alpha-to-beta conversion also affects the cooperativity of hirudin binding. Circular dichroism studies have shown that alpha-thrombin exhibits cooperative binding behavior with hirudin, generating sigmoidal rather than hyperbolic binding curves [20]. At low concentrations, Scatchard plot analysis reveals one binding site per mole of thrombin with a dissociation constant of 500 nanomolar, but at higher hirudin concentrations, the data suggest binding to additional sites with different affinities [20]. The alpha-to-beta conversion alters these cooperative interactions, affecting the overall binding thermodynamics.